6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
This quinoline derivative features a 6-chloro-substituted quinoline core, a 4-phenyl group, and a 5-(2-chlorophenyl)-4,5-dihydroisoxazole moiety at the 3-position. While direct pharmacological data are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
CAS No. |
402951-63-7 |
|---|---|
Molecular Formula |
C24H16Cl2N2O2 |
Molecular Weight |
435.3 |
IUPAC Name |
6-chloro-3-[5-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-15-10-11-19-17(12-15)22(14-6-2-1-3-7-14)23(24(29)27-19)20-13-21(30-28-20)16-8-4-5-9-18(16)26/h1-12,21H,13H2,(H,27,29) |
InChI Key |
OFUKKSPZMKXLAN-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-chloro-3-(5-(2-chlorophenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H18ClN3O
- Molecular Weight : 373.85 g/mol
- CAS Number : 112853-60-8
This compound features a quinoline core, substituted with a chloro group and an isoxazole moiety, which are crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Not specified |
| LogP | 3.5 |
| PSA (Polar Surface Area) | 50.5 Ų |
Antimicrobial Activity
Research indicates that derivatives of quinoline and isoxazole compounds exhibit significant antimicrobial properties. The compound in focus has shown promising activity against various strains of bacteria and fungi. For example, in vitro studies demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Case Study: Antifungal Activity
A notable study evaluated the antifungal properties of similar compounds, revealing that halogenated derivatives exhibited enhanced efficacy against Aspergillus fumigatus. While specific data on our compound is limited, the structural similarities suggest potential for comparable activity .
Anticancer Properties
The quinoline scaffold is known for its anticancer potential. Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggest that it may inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Topoisomerase II inhibition |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that our compound may also possess these properties, although specific studies are yet to confirm this .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions including:
- Formation of Isoxazole Ring : The initial step involves cyclization reactions using appropriate precursors.
- Quinoline Synthesis : Following the formation of the isoxazole, quinoline derivatives are synthesized through condensation reactions.
- Chlorination : The final step incorporates the chloro substituent via electrophilic aromatic substitution.
Comparison with Similar Compounds
Structural Modifications in the Heterocyclic Moiety
Dihydroisoxazole vs. Dihydropyrazole Derivatives
- Target Compound : The 4,5-dihydroisoxazole ring introduces a rigid, oxygen-containing heterocycle, enhancing metabolic stability compared to nitrogen-rich analogs like dihydropyrazoles .
- Analog (): 6-Chloro-3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one replaces isoxazole with dihydropyrazole.
Substituent Effects on the Aromatic Ring
- 2-Chlorophenyl (Target) : The electron-withdrawing chlorine at the ortho position increases lipophilicity (logP ~4.5 estimated) and may sterically hinder interactions with flat binding pockets .
- Methoxyphenyl (): The 4-methoxy group in 6-chloro-3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one enhances electron density, which could favor π-π stacking interactions but reduce metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The dihydroisoxazole ring may resist cytochrome P450-mediated oxidation better than dihydropyrazoles, which are prone to N-dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
